

# The Terbium Radionuclide Family: A Technical Guide to Theranostic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The quest for personalized medicine has found a powerful ally in the field of theranostics, an approach that integrates diagnostic imaging and targeted radionuclide therapy. Within this evolving landscape, the terbium radionuclide family has emerged as a uniquely versatile toolkit, often referred to as the "Swiss Army knife" of nuclear medicine.[1][2] This technical guide provides an in-depth exploration of the four medically significant terbium isotopes—149Tb, 152Tb, 155Tb, and 161Tb—elucidating their physical properties, production methodologies, and their applications in oncology.

The promise of the terbium family lies in its ability to provide a "matched-pair" approach to cancer treatment.[3][4] The identical chemical nature of these isotopes ensures that when chelated to a targeting molecule, the resulting radiopharmaceuticals exhibit the same pharmacokinetic behavior in the body.[3][4] This allows for precise diagnostic imaging with one isotope to inform and predict the therapeutic efficacy of its therapeutic counterpart, embodying the core principle of therapeutics.

### **Core Radionuclides and Their Applications**

The theranostic potential of terbium is distributed across its four key radioisotopes, each with distinct decay characteristics tailored for specific applications in nuclear medicine.

• 149Tb (Targeted Alpha Therapy): As an alpha-emitter, 149Tb delivers high-energy alpha particles with a short path length, making it ideal for targeted alpha therapy (TAT).[5] This



localized energy deposition is highly effective at killing cancer cells, including micrometastases, while minimizing damage to surrounding healthy tissue.[5][6]

- 152Tb (PET Imaging): 152Tb is a positron emitter, making it suitable for high-resolution
   Positron Emission Tomography (PET) imaging.[5][7] Its 17.5-hour half-life allows for imaging
   over extended periods, which is advantageous for tracking the biodistribution and
   pharmacokinetics of radiopharmaceuticals.[5][7]
- <sup>155</sup>Tb (SPECT Imaging): With a half-life of 5.3 days and the emission of gamma rays suitable for Single-Photon Emission Computed Tomography (SPECT), <sup>155</sup>Tb serves as an excellent diagnostic tool.[5][8] It can be used for pre-therapeutic dosimetry and patient monitoring.[8]
- 161Tb (Targeted Beta and Auger Electron Therapy): 161Tb is a beta-emitter with a therapeutic profile similar to the widely used Lutetium-177 (177Lu).[9] However, 161Tb also emits a significant number of low-energy Auger and conversion electrons, which enhance its therapeutic efficacy, particularly for small tumors and single cancer cells.[9][10]

#### **Quantitative Data Summary**

The physical decay characteristics and production data for the key terbium radionuclides are summarized in the following tables for comparative analysis.

Table 1: Physical Properties of Key Terbium Isotopes



| Isotope           | Half-life  | Decay Mode | Key Emissions<br>(Energy,<br>Intensity)                          | Primary<br>Application                                          |
|-------------------|------------|------------|------------------------------------------------------------------|-----------------------------------------------------------------|
| <sup>149</sup> Tb | 4.1 hours  | α, β+      | α: 3.97 MeV<br>(16.7%)β+: 730<br>keV (mean,<br>7.1%)             | Targeted Alpha<br>Therapy (TAT),<br>PET Imaging                 |
| <sup>152</sup> Tb | 17.5 hours | β+, EC     | β+: 1.14 MeV<br>(mean, 20.3%)                                    | PET Imaging                                                     |
| <sup>155</sup> Tb | 5.32 days  | EC, γ      | y: 87 keV (32%),<br>105 keV (25%)                                | SPECT Imaging                                                   |
| <sup>161</sup> Tb | 6.96 days  | β-, γ      | β-: 154 keV<br>(mean)γ: 48.9<br>keV (17.0%),<br>74.6 keV (10.3%) | Targeted<br>Radionuclide<br>Therapy (β- and<br>Auger electrons) |

Table 2: Comparison of <sup>161</sup>Tb and <sup>177</sup>Lu

| Property                              | <sup>161</sup> Tb                                     | <sup>177</sup> Lu                                     |
|---------------------------------------|-------------------------------------------------------|-------------------------------------------------------|
| Half-life                             | 6.96 days                                             | 6.65 days                                             |
| Mean β- energy                        | 154 keV                                               | 134 keV                                               |
| Primary γ-ray energies<br>(Intensity) | 48.9 keV (17.0%), 74.6 keV (10.3%)                    | 113 keV (6.17%), 208 keV<br>(10.36%)                  |
| Additional Emissions                  | Abundant Auger and conversion electrons               | Lower abundance of conversion electrons               |
| Therapeutic Advantage                 | Higher absorbed dose to small tumors and single cells | Clinically established, lower dose to micrometastases |

# Production and Purification of Terbium Radionuclides



The production of terbium radionuclides in sufficient quantities and high purity is a significant challenge.[1][11] Various methods are employed, each with its own advantages and limitations.

#### **Production Pathways**



Click to download full resolution via product page

Caption: Production routes for key terbium radionuclides.

### Experimental Protocol: Production of <sup>161</sup>Tb from <sup>160</sup>Gd

This protocol outlines the reactor-based production of no-carrier-added (n.c.a.) <sup>161</sup>Tb.

- Target Preparation: Highly enriched (≥97.5%) <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> is pressed into a pellet and encapsulated in a quartz ampoule.
- Irradiation: The encapsulated target is irradiated in a high-flux nuclear reactor. The <sup>160</sup>Gd captures a neutron to become <sup>161</sup>Gd, which has a short half-life of 3.66 minutes and decays



to <sup>161</sup>Tb.[3]

- Dissolution: Post-irradiation, the <sup>160</sup>Gd<sub>2</sub>O<sub>3</sub> target is dissolved in a mineral acid, such as hydrochloric acid.
- Radiochemical Separation: The separation of <sup>161</sup>Tb from the bulk gadolinium target is crucial
  and is typically achieved using cation exchange chromatography.[3]
  - Column Preparation: A column is packed with a cation exchange resin (e.g., Dowex 50W-X8).
  - Loading: The dissolved target solution is loaded onto the column.
  - Elution: The column is washed with dilute acid to remove any anionic impurities. A
    complexing agent, such as alpha-hydroxyisobutyric acid (α-HIBA), is then used as the
    eluent to selectively separate terbium from gadolinium. The different affinities of the
    lanthanides for the resin and the complexing agent allow for their separation.
  - Fraction Collection: Fractions are collected and analyzed for radioactivity and radionuclidic purity.
- Quality Control: The final <sup>161</sup>Tb product is analyzed for radionuclidic and radiochemical purity using gamma spectroscopy and radio-TLC or radio-HPLC, respectively.

#### **Radiolabeling of Targeting Molecules**

The stable chelation of terbium radionuclides to a targeting molecule (e.g., peptide, antibody, or small molecule) is essential for the development of effective radiopharmaceuticals. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is commonly used for this purpose.

### Experimental Protocol: Radiolabeling of a DOTAconjugated Peptide with <sup>161</sup>Tb

- Reagents and Buffers:
  - ¹6¹TbCl₃ in dilute HCl.



- DOTA-conjugated peptide (e.g., DOTATATE, PSMA-617) solution.
- Reaction buffer: 0.1 M sodium acetate, pH 4.5-5.0.
- Quenching solution: 50 mM DTPA.
- Radiolabeling Reaction:
  - In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated peptide.
  - Add the reaction buffer.
  - Add the <sup>161</sup>TbCl<sub>3</sub> solution. The final peptide concentration is typically in the micromolar range.
  - Incubate the reaction mixture at 95°C for 15-30 minutes. For heat-sensitive molecules,
     lower temperatures (e.g., 40°C) and longer incubation times may be necessary.[5]
- Quenching: After incubation, add the DTPA solution to chelate any unreacted <sup>161</sup>Tb.
- · Quality Control:
  - Radiochemical Purity: Determined by radio-TLC or radio-HPLC. A high radiochemical purity (>95%) is required.
  - Specific Activity: The amount of radioactivity per mole of the peptide is calculated.

#### **Preclinical Evaluation Workflow**

The preclinical evaluation of a new terbium-based radiopharmaceutical follows a standardized workflow to assess its safety and efficacy before consideration for clinical trials.





Click to download full resolution via product page

Caption: General workflow for preclinical evaluation.

## Experimental Protocol: Preclinical SPECT/CT Imaging with <sup>155</sup>Tb-labeled Peptides

This protocol provides a general outline for in vivo SPECT/CT imaging in a tumor-bearing mouse model.

• Animal Model: Use immunodeficient mice (e.g., nude mice) bearing subcutaneous tumor xenografts that express the target receptor of the labeled peptide.



- Radiopharmaceutical Administration: Administer the <sup>155</sup>Tb-labeled peptide (typically 5-15 MBq) intravenously via the tail vein.
- Imaging:
  - Anesthetize the mouse using isoflurane.
  - Position the mouse in a dedicated small-animal SPECT/CT scanner.
  - Acquire SPECT images at various time points (e.g., 2, 24, 48 hours) post-injection to assess the biodistribution and tumor uptake over time.
  - SPECT Parameters:
    - Collimator: Use a high-resolution collimator suitable for the energy of <sup>155</sup>Tb's gamma emissions.
    - Energy Windows: Set energy windows around the principal photopeaks of <sup>155</sup>Tb (e.g., 87 keV and 105 keV).
  - Acquire a CT scan for anatomical co-registration.
- Image Analysis:
  - Reconstruct the SPECT and CT images.
  - Fuse the SPECT and CT images to visualize the localization of the radiopharmaceutical in the context of the animal's anatomy.
  - Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

### The Theranostic Cycle with Terbium Radionuclides

The unique combination of diagnostic and therapeutic radionuclides within the terbium family enables a true theranostic cycle, allowing for personalized treatment planning and monitoring.





Click to download full resolution via product page

Caption: The theranostic cycle using terbium radionuclides.



#### **Future Perspectives and Challenges**

The terbium radionuclide family holds immense promise for advancing the field of theranostics. The ability to perform PET and SPECT imaging with isotopes that are chemically identical to their therapeutic counterparts offers a significant advantage for accurate dosimetry and treatment planning. The enhanced therapeutic potential of <sup>161</sup>Tb over <sup>177</sup>Lu, particularly for micrometastatic disease, is a key area of ongoing research and clinical trials.[5][7]

However, significant challenges remain. The production of <sup>149</sup>Tb, <sup>152</sup>Tb, and <sup>155</sup>Tb is complex and requires specialized facilities like high-energy cyclotrons or isotope separation online (ISOL) facilities, which limits their widespread availability.[1][11] Further research is needed to optimize production routes and ensure a reliable supply chain. Additionally, more extensive clinical trials are required to fully establish the safety and efficacy of terbium-based radiopharmaceuticals in various cancer types.

In conclusion, the terbium radionuclide family represents a powerful and versatile platform for the development of next-generation theranostic agents. As production and logistical challenges are overcome, these isotopes are poised to make a significant impact on the personalized management of cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Future prospects for SPECT imaging using the radiolanthanide terbium-155 production and preclinical evaluation in tumor-bearing mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative SPECT imaging of 155Tb and 161Tb for preclinical theranostic radiopharmaceutical development PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 161Tb [prismap.eu]
- 4. Preclinical in vivo application of 152Tb-DOTANOC: a radiolanthanide for PET imaging -PMC [pmc.ncbi.nlm.nih.gov]







- 5. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 6. openmedscience.com [openmedscience.com]
- 7. To Advance Cancer Therapy, University Starts Producing Terbium-161 | Department of Energy [energy.gov]
- 8. Separation of terbium-161 from gadolinium target irradiated in nuclear reactor [inis.iaea.org]
- 9. Preclinical investigation of [149Tb]Tb-DOTATATE and [149Tb]Tb-DOTA-LM3 for tumor-targeted alpha therapy | springermedicine.com [springermedicine.com]
- 10. projects.ctn.tecnico.ulisboa.pt [projects.ctn.tecnico.ulisboa.pt]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Terbium Radionuclide Family: A Technical Guide to Theranostic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#theranostic-potential-of-the-terbium-radionuclide-family]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com